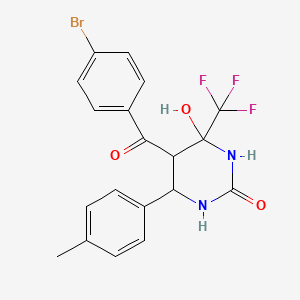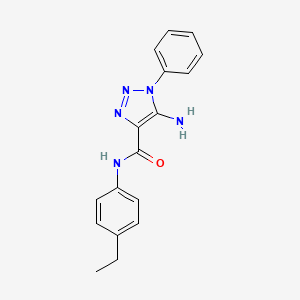![molecular formula C16H15N3O4S B5243378 2-(4-methylphenoxy)-N-[(2-nitrophenyl)carbamothioyl]acetamide](/img/structure/B5243378.png)
2-(4-methylphenoxy)-N-[(2-nitrophenyl)carbamothioyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenoxy)-N-[(2-nitrophenyl)carbamothioyl]acetamide is an organic compound that features a phenoxy group, a nitrophenyl group, and a carbamothioyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-[(2-nitrophenyl)carbamothioyl]acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-methylphenol with chloroacetic acid to form 2-(4-methylphenoxy)acetic acid.
Formation of the Carbamothioyl Intermediate: The next step involves the reaction of 2-nitroaniline with thiophosgene to form 2-nitrophenyl isothiocyanate.
Final Coupling Reaction: The final step involves the reaction of 2-(4-methylphenoxy)acetic acid with 2-nitrophenyl isothiocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Common solvents used in these reactions include dichloromethane, toluene, and ethanol.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-methylphenoxy)-N-[(2-nitrophenyl)carbamothioyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include hydroxide ions and alkoxide ions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenoxy)-N-[(2-nitrophenyl)carbamothioyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of herbicidal ionic liquids and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-methylphenoxy)-N-[(2-nitrophenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy group may also contribute to the compound’s overall biological activity by interacting with cellular membranes and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-chloro-2-methylphenoxy)acetate: Similar structure but with a chloro group instead of a nitro group.
N,N-dimethyl-2-(4-methylphenoxy)ethylamine: Similar structure but with a dimethylamino group instead of a carbamothioyl group.
Uniqueness
2-(4-methylphenoxy)-N-[(2-nitrophenyl)carbamothioyl]acetamide is unique due to the presence of both a nitrophenyl group and a carbamothioyl group, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-N-[(2-nitrophenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-11-6-8-12(9-7-11)23-10-15(20)18-16(24)17-13-4-2-3-5-14(13)19(21)22/h2-9H,10H2,1H3,(H2,17,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHLTBCNHQXGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methyl-N-(2-methylbenzyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5243301.png)
![1-(2-chlorobenzyl)-N-[2-(4-isopropoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5243307.png)

![2-[4-(2-methoxyphenoxy)butoxy]-1,3,5-trimethylbenzene](/img/structure/B5243318.png)
![2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B5243319.png)
![2-{[5-acetyl-3-cyano-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5243330.png)
![6,8-dichloro-3-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5243333.png)
![ethyl 4-[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B5243340.png)
![N-(3-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5243346.png)
![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5243356.png)

![2-[(3-methylphenyl)amino]-N'-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide (non-preferred name)](/img/structure/B5243389.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5243398.png)
![1-[1-(1-propylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B5243406.png)
